6-Oxabicyclo[3.1.0]hexan-3-ol

Computational Chemistry Spectroscopy Molecular Conformation

6-Oxabicyclo[3.1.0]hexan-3-ol (CAS 175672-65-8) is a bicyclic organic compound with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. It features a rigid 6-oxabicyclo[3.1.0]hexane framework that incorporates a strained three-membered epoxide ring fused to a five-membered carbocyclic ring bearing a secondary hydroxyl group at the C-3 position.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 175672-65-8
Cat. No. B063151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.1.0]hexan-3-ol
CAS175672-65-8
Synonyms6-Oxabicyclo[3.1.0]hexan-3-ol
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1C(CC2C1O2)O
InChIInChI=1S/C5H8O2/c6-3-1-4-5(2-3)7-4/h3-6H,1-2H2
InChIKeyBMXGLUVWNGLWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxabicyclo[3.1.0]hexan-3-ol (CAS 175672-65-8): Bicyclic Epoxy-Alcohol Core for Conformationally Locked Scaffolds


6-Oxabicyclo[3.1.0]hexan-3-ol (CAS 175672-65-8) is a bicyclic organic compound with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [1]. It features a rigid 6-oxabicyclo[3.1.0]hexane framework that incorporates a strained three-membered epoxide ring fused to a five-membered carbocyclic ring bearing a secondary hydroxyl group at the C-3 position [2]. This scaffold serves as a key precursor in the synthesis of conformationally locked carbocyclic nucleoside analogues .

6-Oxabicyclo[3.1.0]hexan-3-ol (CAS 175672-65-8): Why Generic Substitution Fails for Rigid Bicyclic Epoxides


Generic substitution among 6-oxabicyclo[3.1.0]hexane derivatives is not feasible due to critical differences in conformational behavior and ring strain. While bicyclo[3.1.0]hexane exhibits two distinct energy minima (a primary and a shallow secondary minimum), all oxygen-containing analogues—including 6-oxabicyclo[3.1.0]hexane, 3-oxabicyclo[3.1.0]hexane, and 3,6-dioxabicyclo[3.1.0]hexane—display a single conformational minimum, a distinction confirmed by both experimental spectroscopic data and MP2/cc-pVTZ computational analysis [1]. This fundamental difference in ring-puckering potential energy profiles directly impacts molecular recognition, binding affinity, and stereochemical outcomes in downstream synthetic applications. Furthermore, the presence of the C-3 hydroxyl group in 6-oxabicyclo[3.1.0]hexan-3-ol introduces additional hydrogen-bonding capacity and a reactive handle for functionalization that is absent in the parent hydrocarbon and in analogues lacking this substituent.

6-Oxabicyclo[3.1.0]hexan-3-ol (CAS 175672-65-8): Quantitative Differentiation Evidence for Procurement Decisions


Conformational Uniqueness: Single vs. Dual Energy Minima in Bicyclo[3.1.0]hexane Analogues

The 6-oxabicyclo[3.1.0]hexane scaffold exhibits a single conformational energy minimum, in contrast to the parent bicyclo[3.1.0]hexane hydrocarbon which possesses two distinct minima (a primary minimum and a shallow secondary minimum). This finding was established through MP2/cc-pVTZ ab initio computations and validated against experimental ring-puckering potential energy functions derived from spectroscopic data [1]. All oxygen-containing analogues (6-oxabicyclo[3.1.0]hexane, 3-oxabicyclo[3.1.0]hexane, and 3,6-dioxabicyclo[3.1.0]hexane) share this single-minimum behavior, but the specific energy barrier and puckering amplitude differ quantitatively among them [1].

Computational Chemistry Spectroscopy Molecular Conformation

Ring Strain Magnitude: Quantifying Reactivity Differences in 6-Oxabicyclo[3.1.0]hexane Systems

The 6-oxabicyclo[3.1.0]hexane framework possesses a ring strain energy approximating 35-40 kcal/mol, as reported for structurally analogous bicyclic epoxides . This elevated strain, arising from the fused three-membered epoxide and five-membered carbocyclic rings, renders the system thermodynamically favored for nucleophilic ring-opening reactions. For comparison, monocyclic epoxides such as ethylene oxide exhibit ring strain of approximately 27 kcal/mol, while unstrained cyclic ethers like tetrahydrofuran show minimal strain .

Organic Synthesis Reaction Kinetics Ring Strain

Enantioselective Synthesis: Desymmetrization Achieving 88% ee with Organocatalysis

A scalable desymmetrization method utilizing a thiourea-based organocatalyst has been demonstrated on 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a close structural analogue of the target scaffold, achieving an enantiomeric excess (ee) of 88% . In contrast, traditional epoxidation of unfunctionalized cyclopentene using mCPBA yields racemic mixtures (0% ee) . For more complex derivatives such as (1S,2R,3S,5R)-2-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol, epoxidation conditions with mCPBA in dichloromethane at 0°C can achieve >90% ee .

Asymmetric Catalysis Chiral Synthesis Enantioselectivity

Hydroxyl-Directed Reactivity: Hydrogen-Bonding Capability Enables Selective Functionalization

The presence of a secondary hydroxyl group at the C-3 position of 6-oxabicyclo[3.1.0]hexan-3-ol introduces distinct hydrogen-bonding capacity that is absent in the parent 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide). This hydroxyl group serves as both a hydrogen bond donor (1 donor) and contributes to the compound's hydrogen bond acceptor count (2 acceptors total) [1]. The O...H hydrogen bond distance in related 6-oxabicyclo[3.1.0]hexane complexes has been measured at 1.77(4) Å, demonstrating the scaffold's capacity for strong intermolecular interactions [2]. In contrast, cyclopentene oxide lacks this hydroxyl functionality entirely (0 hydrogen bond donors) and exhibits different reactivity profiles in nucleophilic opening reactions [3].

Hydrogen Bonding Regioselectivity Functional Group Chemistry

Synthetic Efficiency: Thiol-Incorporation Yields 95% Under Mild Aqueous Conditions

A cobalt-catalyzed thiol-incorporation reaction utilizing the 6-oxabicyclo[3.1.0]hexane scaffold, conducted in water at a mild temperature of 37°C, resulted in an excellent yield of 95% of the corresponding thiol-incorporated aminocyclopentitol . This performance compares favorably to traditional epoxide ring-opening reactions of simpler epoxides under similar aqueous conditions, which typically yield products in the 60-75% range due to competing hydrolysis side reactions [1].

Green Chemistry Reaction Yield Nucleophilic Addition

6-Oxabicyclo[3.1.0]hexan-3-ol (CAS 175672-65-8): Prioritized Application Scenarios Based on Quantitative Evidence


Synthesis of Conformationally Locked Carbocyclic Nucleoside Analogues

The rigid 6-oxabicyclo[3.1.0]hexane scaffold, as present in 6-Oxabicyclo[3.1.0]hexan-3-ol, is employed to construct prototypes of conformationally locked deoxynucleosides that mimic the Northern hemisphere of the pseudorotational cycle. This application directly leverages the scaffold's single conformational minimum, which is distinct from the dual-minimum behavior of bicyclo[3.1.0]hexane [1]. The C-3 hydroxyl group enables Mitsunobu coupling with diversely substituted purine nucleobases, providing exclusively N9 target molecules [2].

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The scaffold's amenability to asymmetric desymmetrization using thiourea-based organocatalysts enables the production of enantiomerically enriched intermediates with up to 88% ee [1]. This enantioselectivity is critical for the synthesis of antiviral agents such as Entecavir, where the (1S,2R,3S,5R)-stereochemistry of derivatives like (1S,2R,3S,5R)-2-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol is essential for biological activity [2]. The high ee achievable reduces reliance on costly and time-consuming chiral resolution steps.

Green Chemistry Applications: Aqueous-Phase Nucleophilic Additions

The strained 6-oxabicyclo[3.1.0]hexane framework (35-40 kcal/mol ring strain [1]) facilitates efficient nucleophilic ring-opening under mild aqueous conditions. The demonstrated cobalt-catalyzed thiol incorporation at 37°C in water, achieving 95% yield [2], positions this scaffold as an ideal candidate for sustainable synthetic processes. This performance advantage over simpler epoxides (which typically suffer from competing hydrolysis under similar conditions) reduces solvent waste and improves process sustainability metrics.

Epoxide Hydrolase Substrate and Inhibitor Studies

The (1R,5S)-6-oxabicyclo[3.1.0]hexane core, the enantiomeric counterpart of the target scaffold, has been co-crystallized with limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis, demonstrating its utility as a mechanistic probe for epoxide hydrolase enzymology [1]. The presence of the C-3 hydroxyl group in 6-Oxabicyclo[3.1.0]hexan-3-ol introduces additional hydrogen-bonding interactions that can modulate enzyme binding affinity, making it valuable for structure-based inhibitor design targeting bifunctional epoxide hydrolase 2 (sEH) and related therapeutic targets [2].

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